molecular formula C23H23FN2O5S B300577 2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

Katalognummer B300577
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: DRAZDNQUPWVBRN-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide, also known as TZ9, is a thiazolidinedione derivative with potential anticancer activity. This compound has been the subject of scientific research due to its promising results in preclinical studies.

Wirkmechanismus

The mechanism of action of 2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide is not fully understood. However, studies have suggested that this compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR signaling pathway (Zhang et al., 2013; Chen et al., 2016). This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis (Zhang et al., 2013).
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to protect against oxidative stress-induced injury in cardiomyocytes (Zhang et al., 2013). This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages (Chen et al., 2016).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide is its broad-spectrum anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the treatment of multiple types of cancer. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research of 2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide. One direction is to further elucidate the mechanism of action of this compound, particularly its effects on the p53 and Akt/mTOR pathways. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Additionally, the development of novel formulations to improve the solubility and bioavailability of this compound may enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a thiazolidinedione derivative with promising anticancer activity. Its mechanism of action involves inducing cell cycle arrest and apoptosis in cancer cells, as well as inhibiting angiogenesis. This compound also has other biochemical and physiological effects, such as protecting against oxidative stress-induced injury and inhibiting inflammation. Although this compound has some limitations, its broad-spectrum anticancer activity makes it a potential candidate for the treatment of multiple types of cancer. Future research directions include elucidating its mechanism of action and investigating its potential as a combination therapy with other anticancer agents.

Synthesemethoden

The synthesis method of 2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide involves the condensation reaction of 4-fluoroacetophenone with 3-ethoxy-4-isopropoxybenzaldehyde to form 4-fluoro-3-(3-ethoxy-4-isopropoxybenzylidene)acetophenone. The resulting compound is then reacted with thiosemicarbazide in the presence of acetic acid to obtain this compound (Zhang et al., 2013).

Wissenschaftliche Forschungsanwendungen

2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been extensively studied for its potential anticancer activity. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells (Zhang et al., 2013; Chen et al., 2016). In vivo studies have also demonstrated the anticancer effects of this compound in mouse xenograft models of breast and lung cancer (Zhang et al., 2013; Chen et al., 2016).

Eigenschaften

Molekularformel

C23H23FN2O5S

Molekulargewicht

458.5 g/mol

IUPAC-Name

2-[(5E)-5-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H23FN2O5S/c1-4-30-19-11-15(5-10-18(19)31-14(2)3)12-20-22(28)26(23(29)32-20)13-21(27)25-17-8-6-16(24)7-9-17/h5-12,14H,4,13H2,1-3H3,(H,25,27)/b20-12+

InChI-Schlüssel

DRAZDNQUPWVBRN-UDWIEESQSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)OC(C)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)OC(C)C

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.